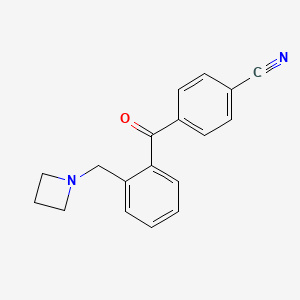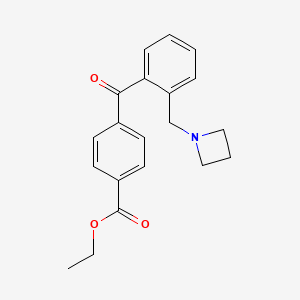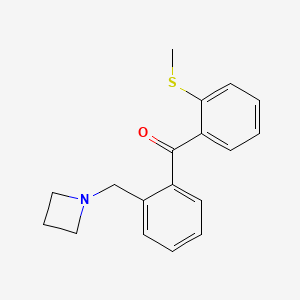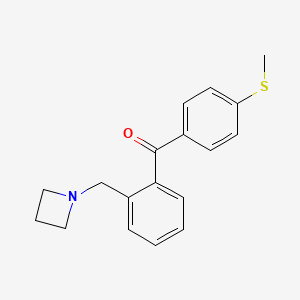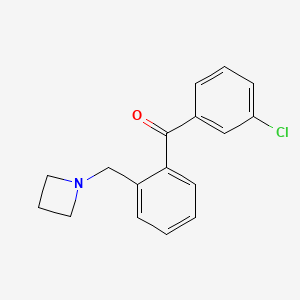
4-bromo-N,N-dimetilpiridin-2-amina
Descripción general
Descripción
4-bromo-N,N-dimethylpyridin-2-amine is a chemical compound that is part of the broader class of halogenated aromatic amines. It is characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a bromine atom and two methyl groups attached to the nitrogen atom. This compound is of interest in various chemical syntheses and reactions due to its potential as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine has been reported, where different reaction conditions lead to the formation of these compounds . Another study describes the synthesis of 4-bromo-N,N-dimethylaniline, a compound similar to 4-bromo-N,N-dimethylpyridin-2-amine, through a substitution reaction starting from N,N-dimethylaniline and bromine in the presence of pyridine . These methods highlight the reactivity of bromine in electrophilic aromatic substitution reactions and the use of amines as nucleophiles.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-bromo-N,N-dimethylpyridin-2-amine has been studied using techniques such as X-ray diffraction. For example, the crystal structures of di(4-bromobenzenesulfonyl)amine have been determined, showing different polymorphs and conformations . Although not directly related to 4-bromo-N,N-dimethylpyridin-2-amine, these studies provide insight into the potential molecular conformations and interactions that halogenated aromatic amines can exhibit.
Chemical Reactions Analysis
Chemical reactions involving halogenated aromatic amines often include substitution reactions where the halogen acts as a leaving group. For instance, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of various bipyrimidine derivatives . Additionally, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia demonstrates the nucleophilic substitution mechanism . These reactions are indicative of the types of chemical transformations that 4-bromo-N,N-dimethylpyridin-2-amine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N,N-dimethylpyridin-2-amine can be inferred from related compounds. For example, the para-bromination of aromatic amines has been studied, and the reaction conditions, such as solvent choice and temperature, have been optimized for yield and selectivity . The crystal structure analysis of related compounds provides information on intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the physical properties like melting point and solubility .
Aplicaciones Científicas De Investigación
Oxidación Selectiva de Aromáticos Metilados
La 4-bromo-N,N-dimetilpiridin-2-amina, cuando se utiliza como catalizador en combinación con bromuro de bencilo, se ha desarrollado para la oxidación selectiva de aromáticos metilados . Este proceso es fundamental en la industria química, donde los productos de oxidación sirven como bloques de construcción versátiles en la fabricación de plásticos, fibras sintéticas, productos farmacéuticos y perfumes .
Catálisis en Síntesis Orgánica
Este compuesto ha demostrado ser un catalizador eficaz en diversas reacciones de síntesis orgánica, incluyendo la esterificación, la formación de amidas y la protección de grupos funcionales . Su uso puede simplificar estos procesos, haciéndolos más eficientes y potencialmente más respetuosos con el medio ambiente.
Síntesis de Líquidos Iónicos
Se han sintetizado y evaluado líquidos iónicos basados en this compound por sus propiedades físicas mediante simulaciones de dinámica molecular . Estos líquidos iónicos tienen aplicaciones como catalizadores para la síntesis de indol de Fischer y 1H-tetrazol, contribuyendo a alternativas más ecológicas en la síntesis orgánica .
Patrón Interno para la Química Analítica
El compuesto se utiliza como patrón interno en la determinación de yodo presente en diversas formas, como el yoduro en productos farmacéuticos, el yodato en la sal de mesa yodada y unido covalentemente a compuestos orgánicos en alimentos como la leche y las verduras . Esta aplicación es crucial para garantizar la calidad y seguridad de los productos de consumo.
Cianoetoxicarbonilación de Aldehídos
Se ha empleado con éxito como catalizador para la cianoetoxicarbonilación de aldehídos aromáticos y alifáticos a temperatura ambiente en condiciones sin disolvente . Este método destaca por su simplicidad y respeto al medio ambiente, produciendo cianoetanolatos en excelentes rendimientos.
Organocatálisis
La this compound exhibe una mayor actividad catalítica que otros análogos de piridina en organocatálisis . Se ha utilizado para la oxidación selectiva de aromáticos metilados con oxígeno molecular, mostrando su potencial en procesos de oxidación sin metales .
Safety and Hazards
The safety information for “4-bromo-N,N-dimethylpyridin-2-amine” includes several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
It is commonly used as an intermediate in the pharmaceutical industry for the synthesis of various drugs .
Mode of Action
As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the therapeutic effects of the final drug product .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the specific drug it is being used to synthesize .
Result of Action
As an intermediate in drug synthesis, its effects would be seen in the activity of the final drug product .
Action Environment
The action, efficacy, and stability of 4-bromo-N,N-dimethylpyridin-2-amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
4-bromo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZMXPYRQCDFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634097 | |
| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946000-27-7 | |
| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











